molecular formula C10H12FNOS B13187974 1-[(2-Fluorophenyl)imino]-1lambda6-thiolan-1-one

1-[(2-Fluorophenyl)imino]-1lambda6-thiolan-1-one

Cat. No.: B13187974
M. Wt: 213.27 g/mol
InChI Key: KFVMWMDBDSDXDB-UHFFFAOYSA-N
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Description

1-[(2-Fluorophenyl)imino]-1lambda6-thiolan-1-one is a chemical compound with the molecular formula C10H12FNOS and a molecular weight of 213.27 g/mol . This compound is characterized by the presence of a fluorophenyl group, an imino group, and a thiolanone ring. It is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Fluorophenyl)imino]-1lambda6-thiolan-1-one typically involves the reaction of 2-fluoroaniline with thiophosgene under controlled conditions. The reaction proceeds through the formation of an intermediate isothiocyanate, which then cyclizes to form the thiolanone ring . The reaction conditions often include the use of organic solvents such as dichloromethane and the presence of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Fluorophenyl)imino]-1lambda6-thiolan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

1-[(2-Fluorophenyl)imino]-1lambda6-thiolan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2-Fluorophenyl)imino]-1lambda6-thiolan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2-Fluorophenyl)imino]-1lambda6-thiolan-1-one is unique due to its specific combination of a fluorophenyl group, an imino group, and a thiolanone ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications. Compared to similar compounds, it may offer different reactivity patterns and biological activities, which can be advantageous in specific contexts.

Properties

Molecular Formula

C10H12FNOS

Molecular Weight

213.27 g/mol

IUPAC Name

1-(2-fluorophenyl)iminothiolane 1-oxide

InChI

InChI=1S/C10H12FNOS/c11-9-5-1-2-6-10(9)12-14(13)7-3-4-8-14/h1-2,5-6H,3-4,7-8H2

InChI Key

KFVMWMDBDSDXDB-UHFFFAOYSA-N

Canonical SMILES

C1CCS(=NC2=CC=CC=C2F)(=O)C1

Origin of Product

United States

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